Cas no 2228129-67-5 (2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid)
2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid
- 2228129-67-5
- EN300-1815160
- 2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid
-
- Inchi: 1S/C11H11F2NO2/c12-6-2-1-3-7(13)8(6)11(4-5-11)9(14)10(15)16/h1-3,9H,4-5,14H2,(H,15,16)
- InChI Key: NLKYLECDAYVJLT-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C1(C(C(=O)O)N)CC1)F
Computed Properties
- Exact Mass: 227.07578492g/mol
- Monoisotopic Mass: 227.07578492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 63.3Ų
2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815160-0.05g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1815160-0.1g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1815160-0.25g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1815160-0.5g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1815160-1.0g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 1g |
$1500.0 | 2023-06-01 | ||
| Enamine | EN300-1815160-2.5g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1815160-5.0g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 5g |
$4349.0 | 2023-06-01 | ||
| Enamine | EN300-1815160-10.0g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 10g |
$6450.0 | 2023-06-01 | ||
| Enamine | EN300-1815160-1g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1815160-5g |
2-amino-2-[1-(2,6-difluorophenyl)cyclopropyl]acetic acid |
2228129-67-5 | 5g |
$4349.0 | 2023-09-19 |
2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid
Professional Introduction to 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid (CAS No: 2228129-67-5)
2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid, identified by the CAS number 2228129-67-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is a structural motif known for its potential bioactivity. The presence of an amino group and a 2,6-difluorophenyl substituent further enhances its pharmacological profile, making it a subject of intense study for its potential therapeutic applications.
The structural features of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid contribute to its unique chemical and biological properties. The cyclopropyl ring introduces steric constraints that can influence the compound's binding affinity to biological targets, while the amino group and the electron-withdrawing effects of the 2,6-difluorophenyl moiety modulate its reactivity and interaction with enzymes or receptors. These characteristics make it an attractive scaffold for the development of novel drugs targeting various diseases.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the cyclopropylacetic acid scaffold. Studies have demonstrated that such molecules can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The fluorine atoms in the 2,6-difluorophenyl group play a crucial role in enhancing the metabolic stability and binding affinity of these compounds, which are critical factors in drug design.
One of the most compelling aspects of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid is its potential as a lead compound for drug discovery. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and pain signaling. Additionally, its structural framework allows for modifications that could enhance its selectivity and reduce potential side effects.
The synthesis of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The synthesis typically involves multi-step reactions that require careful optimization to ensure regioselectivity and minimize byproduct formation. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to construct the key functional groups present in the molecule.
The pharmacokinetic properties of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid are also of great interest. Studies have shown that fluorinated aromatic rings can improve oral bioavailability by enhancing lipophilicity and metabolic stability. Additionally, the presence of an amino group provides opportunities for prodrug strategies or covalent binding to biological targets, which could further enhance therapeutic efficacy. Understanding these pharmacokinetic characteristics is essential for optimizing drug delivery systems and improving patient outcomes.
Current research efforts are focused on evaluating the therapeutic potential of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid in preclinical models. In vitro studies have revealed promising results regarding its ability to modulate disease-related pathways. For instance, researchers have observed inhibitory effects on enzymes such as COX-2 (cyclooxygenase-2), which is a key player in inflammation. Similarly, studies suggest that this compound may interact with receptors involved in pain perception, making it a candidate for developing novel analgesics.
The development of 2-amino-2-1-(2,6-difluorophenyl)cyclopropylacetic acid into a clinical candidate requires rigorous testing to assess its safety and efficacy. Preclinical toxicology studies are essential to evaluate potential adverse effects and determine appropriate dosing regimens. Additionally, formulation development plays a critical role in ensuring that the compound can be delivered effectively to patients. Advances in drug delivery technologies may offer innovative solutions for improving bioavailability and targeting specific tissues or organs.
The future prospects for CAS No: 2228129-67-5 are promising given its unique structural features and potential therapeutic applications. As research continues to uncover new biological targets and mechanisms of action, compounds like this one may emerge as valuable tools for treating a variety of diseases. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into clinical reality.
In conclusion, 2228129-67-5 represents an exciting opportunity in medicinal chemistry with significant potential for therapeutic innovation. 2-amino-2-1-( 22 , 6 -difluorophenyl) cyclopropyl acetic acid, characterized by its cyclopropylacetic core, amino group,
) holds promise as a lead compound for drug discovery with applications spanning multiple therapeutic areas. Its structural complexity, unique functional groups,and promising preclinical results make it a compelling candidate for further investigation. As research progresses, this compound could contribute significantly to advancements in medicine.
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